molecular formula C9H10BNO3 B2931773 5-Hydroxymethyl)-1H-indole-2-boronic acid CAS No. 2377606-14-7

5-Hydroxymethyl)-1H-indole-2-boronic acid

Cat. No.: B2931773
CAS No.: 2377606-14-7
M. Wt: 190.99
InChI Key: CUZBLUNWUSGGAF-UHFFFAOYSA-N
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Description

5-Hydroxymethyl)-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 5-Hydroxymethyl)-1H-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The compound’s action can lead to the synthesis of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that it is readily prepared and generally environmentally benign . Its stability in this reaction indicates potential bioavailability, but further studies are needed to confirm this.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of various biologically active molecules . For example, it can contribute to the creation of indole inhibitors of MMP-13, which are used in the treatment of arthritic diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the SM coupling reaction, in which the compound acts as a reagent, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can maintain its efficacy and stability under a variety of environmental conditions. It should be kept in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl)-1H-indole-2-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl)-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can be substituted with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction can produce indole derivatives with alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethyl)-1H-indole-2-boronic acid is unique due to its hydroxymethyl group, which can enhance its reactivity and biological activity compared to other similar compounds. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

[5-(hydroxymethyl)-1H-indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c12-5-6-1-2-8-7(3-6)4-9(11-8)10(13)14/h1-4,11-14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZBLUNWUSGGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)CO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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